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molecular formula C11H12O3 B1506821 Methyl 3-cyclopropoxybenzoate CAS No. 921602-60-0

Methyl 3-cyclopropoxybenzoate

Cat. No. B1506821
M. Wt: 192.21 g/mol
InChI Key: NNZBLFVHSXYPEI-UHFFFAOYSA-N
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Patent
US08211904B2

Procedure details

To a solution of methyl 3-(vinyloxy)benzoate (0.83 g, 3.99 mmol) in dichloroethane (20 mL) was added iodochloromethane (1.09 mL, 14.9 mmol). The solution was cooled to 0° C. and diethyl zinc (1.0 M in hexanes, 7.48 mL, 7.48 mmol) was added. The cooling bath was removed and the reaction was stirred at rt for 30 min. The reaction mixture was quenched with 1N HCl, extracted with methylene chloride (three times), dried with MgSO4 and concentrate under vacuum to afford the desired product.
Quantity
0.83 g
Type
reactant
Reaction Step One
Quantity
1.09 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
7.48 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([O:3][C:4]1[CH:5]=[C:6]([CH:11]=[CH:12][CH:13]=1)[C:7]([O:9][CH3:10])=[O:8])=[CH2:2].I[CH2:15]Cl.C([Zn]CC)C>ClC(Cl)C>[CH:1]1([O:3][C:4]2[CH:5]=[C:6]([CH:11]=[CH:12][CH:13]=2)[C:7]([O:9][CH3:10])=[O:8])[CH2:15][CH2:2]1

Inputs

Step One
Name
Quantity
0.83 g
Type
reactant
Smiles
C(=C)OC=1C=C(C(=O)OC)C=CC1
Name
Quantity
1.09 mL
Type
reactant
Smiles
ICCl
Name
Quantity
20 mL
Type
solvent
Smiles
ClC(C)Cl
Step Two
Name
Quantity
7.48 mL
Type
reactant
Smiles
C(C)[Zn]CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred at rt for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with 1N HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride (three times)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(CC1)OC=1C=C(C(=O)OC)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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